2-Chloro-4-phenoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-phenoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-8-10(6-7-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFQQMOTJLMMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Benzoic Acid Scaffold: a Cornerstone of Organic Synthesis
The benzoic acid framework, a simple aromatic carboxylic acid, is a fundamental building block in the realm of organic chemistry. google.comguidechem.com Its prevalence is not limited to the laboratory; it occurs naturally in many plants and serves as an intermediate in the biosynthesis of numerous secondary metabolites. google.com In industrial applications, benzoic acid is a crucial precursor for the synthesis of a wide array of organic substances, including phenol (B47542) and caprolactam, which are themselves starting materials for products like nylon. google.comnih.gov
The versatility of the benzoic acid scaffold stems from the reactivity of both its aromatic ring and its carboxyl group. google.com The carboxyl group can undergo typical reactions such as esterification, while the benzene (B151609) ring is susceptible to electrophilic aromatic substitution. This dual reactivity allows for the construction of complex molecules, making it an invaluable scaffold for medicinal chemists and material scientists. chemicalbook.com Its derivatives are integral to the creation of more complex medicinal products and are widely used as preservatives in the pharmaceutical and food industries. guidechem.comchemicalbook.com
Halogenated Phenoxybenzoic Acid Derivatives: Impact on Agrochemical and Pharmaceutical Research
The introduction of halogen and phenoxy groups onto the benzoic acid scaffold gives rise to halogenated phenoxybenzoic acid derivatives, a class of compounds with significant applications in both agriculture and medicine. The specific arrangement and type of halogen substituents can profoundly influence the biological activity and chemical properties of the resulting molecule.
In the agrochemical sector, these derivatives are crucial intermediates for herbicides. For instance, 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid is a key precursor in the synthesis of widely used diphenyl ether herbicides like acifluorfen, which are effective against broadleaf weeds. molbase.comresearchgate.net The synthesis of these compounds is a subject of ongoing research, with methods being developed to improve yield and reduce environmental impact. google.com
In pharmaceutical research, this structural motif is found in various therapeutic agents. The synthesis of the diuretic drug bumetanide, for example, begins with 4-chlorobenzoic acid, a related halogenated benzoic acid. wikipedia.org Furthermore, compounds like 2-chloro-4-nitrobenzoic acid are explored for their potential to form co-crystals with active pharmaceutical ingredients, a strategy used to enhance the physical properties of drugs. nih.gov This compound is also an intermediate in the production of the antiseptic Rivanol. semanticscholar.org Research into 2-phenoxybenzamides has revealed derivatives with promising antiplasmodial activity against malaria parasites. chemicalbook.com The market for derivatives such as 2,4-Dichloro-5-Fluorobenzoic Acid is driven by its increasing use as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Research Trajectories for 2 Chloro 4 Phenoxybenzoic Acid
Established Synthetic Pathways for this compound Analogues
Traditional methods for synthesizing phenoxybenzoic acids have been refined over decades and remain fundamental in organic synthesis. These pathways typically involve nucleophilic substitution to form the core diaryl ether structure, followed or preceded by the establishment of the benzoic acid moiety.
A primary method for forming the diaryl ether linkage central to phenoxybenzoic acids is through aromatic nucleophilic substitution (SNAr). The Ullmann condensation, first reported in 1903, is a classic example of this type of reaction. beilstein-journals.org It traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). beilstein-journals.orgrsc.org For the synthesis of a this compound analogue, this could involve reacting a suitably substituted phenol with a dichlorobenzoic acid derivative.
In a specific example, 4-chloro-2-phenoxybenzoic acid was prepared by reacting 2,4-dichlorobenzoic acid with phenol. nih.gov The reaction was conducted in dimethylformamide (DMF) with potassium tert-butoxide as the base and a catalytic amount of copper powder. The mixture was refluxed for five hours, yielding the final product at 88% after acidification. nih.gov
The classical Ullmann reaction often required harsh conditions, such as high temperatures (around 200 °C) and stoichiometric amounts of copper. beilstein-journals.org Modern advancements have led to the development of milder and more efficient catalytic systems. These often employ palladium-based catalysts, introduced by Buchwald and Hartwig, or modified copper-based systems that utilize specific ligands to facilitate the reaction at lower temperatures (90–110 °C) and with lower catalyst loadings. beilstein-journals.orgrsc.org The reactivity of the aryl halide in these reactions typically follows the order: I > Br > Cl. mdpi.com
| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |
| 2,4-Dichlorobenzoic acid, Phenol | Cu powder / Potassium tert-butoxide | DMF | Reflux, 5h | 88% | nih.gov |
| Aryl Halides, Phenols | CuI/N,N-dimethylglycine / Cs2CO3 | Dioxane | 90 °C | - | beilstein-journals.org |
| Aryl Iodides, Phenols | BINAM–Cu(OTf)2 complex / Base | - | Mild | Good | researchgate.net |
| 2-Bromonaphthalene, p-Cresol | CuIPPh3 / K2CO3 | Toluene (B28343) | 100 °C | Moderate-Good | arkat-usa.org |
For instance, a general process for creating substituted phenoxybenzoic acids involves the oxidation of the corresponding 3-(substituted-phenoxy)toluene. googleapis.com This oxidation can be carried out using air or molecular oxygen in a solvent like acetic acid, often in the presence of a cobalt compound catalyst (e.g., cobalt acetate) and a bromine compound initiator at temperatures between 50-150°C. googleapis.com In one specific case, 3-(2'-chloro-4'-trifluoromethylphenoxy)toluene was oxidized to 3-(2'-chloro-4'-trifluoromethylphenoxy)benzoic acid in high yield using a cobalt acetate (B1210297) and cobalt bromide catalyst system in acetic acid and acetic anhydride (B1165640) at 130°C. googleapis.com
Another common oxidizing agent for converting an alkylarene to a carboxylic acid is potassium permanganate (B83412) (KMnO₄). The oxidation of 4-phenoxytoluene to 4-phenoxybenzoic acid has been accomplished by heating the starting material with KMnO₄ in a mixture of pyridine (B92270) and water. surrey.ac.uk
| Starting Material | Reagents/Catalyst | Solvent | Conditions | Product | Reference |
| 3-(2'-chloro-4'-trifluoromethylphenoxy)toluene | Co(OAc)2·4H2O, CoBr2·6H2O, O2 | Acetic acid / Acetic anhydride | 130°C, 4h | 3-(2'-chloro-4'-trifluoromethylphenoxy)benzoic acid | googleapis.com |
| 4-Phenoxytoluene | KMnO4 | Pyridine / Water | 100°C | 4-Phenoxybenzoic acid | surrey.ac.uk |
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org This is achieved by a phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports an ionic reactant from the aqueous phase into the organic phase where the reaction occurs. wikipedia.orgcrdeepjournal.org This methodology can increase reaction rates, improve yields, and allow for milder reaction conditions, contributing to greener chemical processes. researchgate.net
In the synthesis of phenoxybenzoic acid derivatives, PTC can be employed to enhance the efficiency of the etherification step. A patented method for preparing 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid utilizes a crown ether as a phase-transfer catalyst. google.com The process involves a salt-forming reaction between m-hydroxybenzoic acid and potassium hydroxide (B78521) in a mixed solvent system of dimethylsulfoxide and toluene, with a crown ether like 18-crown-6 (B118740) or 15-crown-5 (B104581) facilitating the process. google.com This is followed by etherification with 3,4-dichlorobenzotrifluoride (B146526) at 135–150°C. The use of the crown ether catalyst resulted in high yields (over 96%) and shorter reaction times. google.com
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
| m-Hydroxybenzoic acid, 3,4-Dichlorobenzotrifluoride | 18-crown-6 / KOH | DMSO / Toluene | 135-150°C, 6.5h | 97.5% | google.com |
| m-Hydroxybenzoic acid, 3,4-Dichlorobenzotrifluoride | 15-crown-5 / KOH | DMSO / Toluene | 130-140°C, 6h | 96.3% | google.com |
Advanced Synthetic Approaches and Process Optimization
To meet the demands of modern chemical manufacturing for safer, more efficient, and scalable processes, advanced synthetic methodologies are being applied to the synthesis of complex molecules like this compound.
Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.net These benefits include superior heat and mass transfer, enhanced safety for highly exothermic reactions, and improved process control, often leading to higher yields and purity. researchgate.netthieme-connect.com
This technology has been successfully applied to the modification of phenoxybenzoic acid derivatives. For example, the aromatic nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid has been extensively studied in droplet-based microreactors. researchgate.netsoton.ac.uk This reaction is a key step in the production of the herbicide acifluorfen. soton.ac.uk By using a continuous flow setup, researchers were able to optimize reaction parameters such as temperature, residence time, and reagent ratios. Under optimized conditions (35°C, 220-second residence time), a conversion of 83.03% and a selectivity of 79.52% were achieved, demonstrating a safe and efficient alternative to conventional batch nitration. thieme-connect.com
| Reaction | Reactor Type | Key Parameters | Conversion/Selectivity | Reference |
| Nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | Droplet-based microreactor | Temp: 308 K (35°C), Residence Time: 220s | 83.03% conversion, 79.52% selectivity | soton.ac.uk, thieme-connect.com |
The development of highly efficient catalytic systems is crucial for optimizing the synthesis of diaryl ethers. Research has moved beyond classical Ullmann conditions to focus on ligand-accelerated, copper-catalyzed reactions and palladium-catalyzed cross-couplings. beilstein-journals.orgrsc.org The choice of ligand, catalyst support, and base plays a critical role in the success of these transformations. rsc.org
For copper-catalyzed Ullmann-type reactions, a wide variety of ligands have been screened, with N,N- and N,O-chelating ligands showing particular promise in accelerating the reaction and allowing for lower temperatures. beilstein-journals.org For example, N,N-dimethylglycine has been identified as a highly effective ligand. beilstein-journals.org
Furthermore, heterogeneous catalytic systems are gaining attention due to their ease of separation and potential for recyclability. Copper(I)-exchanged ultrastable Y (USY) zeolite has been shown to be an excellent, ligand-free heterogeneous catalyst for Ullmann diaryl ether synthesis, operating effectively in toluene at 120 °C. mdpi.com Similarly, copper oxide nanoparticles supported on materials like graphene have been developed to prevent catalyst oxidation and enhance catalytic performance in O-arylation reactions. mdpi.com These advanced systems tolerate a wide range of functional groups and can provide diaryl ethers in high yields (67–98%). rsc.orgmdpi.com
| Catalyst System | Description | Advantages | Reference |
| CuI-USY Zeolite | A heterogeneous, ligand-free copper(I) catalyst supported on ultrastable Y zeolite. | Recyclable, operates under ligand-free conditions, good yields (67-98%). | rsc.org, mdpi.com |
| Copper Oxide Nanoparticles on Graphene | A carbon-supported catalyst designed to prevent oxidation of the copper nanoparticles. | Increased catalytic performance, solid support facilitates separation. | mdpi.com |
| BINAM–Cu(OTf)2 complex | A homogeneous catalyst used for coupling aryl iodides and bromides with phenols. | Effective under mild conditions for both aryl iodides and the less reactive aryl bromides. | researchgate.net |
| CuIPPh3 | An air-stable Cu(I) catalyst effective in non-polar solvents. | Works well with inexpensive bases (K2CO3) in non-polar solvents like toluene. | arkat-usa.org |
Derivatization Strategies of the this compound Core
The this compound framework serves as a versatile scaffold for the synthesis of a wide array of derivatives. The reactivity of its constituent functional groups—the carboxylic acid, the chloro substituent, and the aromatic rings—allows for extensive chemical modification. These derivatization strategies are pivotal in medicinal chemistry and materials science for modulating the molecule's physicochemical properties and biological activity. Key strategies include the transformation of the carboxylic acid group into esters and amides, the construction of heterocyclic rings, and various functional group interconversions on the core skeleton.
The carboxylic acid moiety of this compound is readily converted into its corresponding esters through various standard esterification protocols. This transformation is often a crucial first step in multistep synthetic sequences, for instance, in the preparation of hydrazides en route to heterocyclic derivatives. nih.gov
A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For example, the methyl ester of a structurally related compound, 4-chloro-2-(3-trifluoromethyl-phenoxy)-benzoic acid, was synthesized by refluxing the parent acid in methanol (B129727) with concentrated sulfuric acid as the catalyst. prepchem.com The general procedure involves heating the reaction mixture, followed by an aqueous workup to isolate the ester product. prepchem.com These esters can also be selectively nitrated to introduce further functionality onto the aromatic rings. google.com
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Chloro-2-(3-trifluoromethyl-phenoxy)-benzoic acid | Methanol, Sulfuric acid | Reflux, 2.5 hours | 4-Chloro-2-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester | prepchem.com |
| 2-Phenoxybenzoic acid | Ethanol | Not specified | Ethyl 2-phenoxybenzoate | nih.gov |
| Phenoxybenzoic acids | Not specified (general) | Not specified | Phenoxybenzoic acid esters | google.com |
The synthesis of amides from this compound is another fundamental derivatization strategy, yielding compounds with significant biological potential. Amides are typically prepared by activating the carboxylic acid, followed by reaction with a primary or secondary amine.
A common route involves the initial conversion of the carboxylic acid to a more reactive acid halide, typically the acid chloride, using reagents like thionyl chloride or oxalyl chloride. google.com The resulting 2-chloro-4-phenoxybenzoyl chloride can then be treated with an appropriate amine in an inert solvent to form the desired amide. google.com
Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various coupling agents. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of N,N'-dicyclohexylcarbodiimide (DCC) and an additive are used to facilitate amide bond formation. mdpi.com For instance, 2-phenoxybenzamides have been synthesized by coupling the corresponding carboxylic acid with anilino derivatives using the Mukaiyama reagent (2-chloro-N-methylpyridinium iodide) and a base like diisopropylethylamine (DIPEA). mdpi.com The synthesis of N-arylanthranilic acid derivatives has also been reported via the coupling of anilines with o-halobenzoic acids, a reaction that can be applied to the this compound core. researchgate.net
| Carboxylic Acid Derivative | Amine | Coupling Method/Reagents | Product Class | Reference |
|---|---|---|---|---|
| 2-Chloro-4-phenoxybenzoyl halide | Generic amine | Direct reaction in an inert solvent | 2-Chloro-4-phenoxybenzamides | google.com |
| 2-Phenoxybenzoic acid | Anilino derivatives | Mukaiyama reagent, DIPEA | 2-Phenoxybenzamides | mdpi.com |
| 2-Chloro-4-(methylsulfonyl)benzoic acid | 5-Ethyl-1,3,4-oxadiazol-2-amine | HATU, DIEA, DMF | N-(5-ethyl-1,3,4-oxadiazol-2-yl) amides | |
| 2-Iodo-3-(trifluoromethyl)benzoic acid | Anilino derivative | 2-Chloro-N-methylpyridinium iodide, DIPEA | N-Aryl-2-iodo-3-(trifluoromethyl)benzamides | mdpi.com |
The this compound scaffold is an excellent starting point for the synthesis of various five-membered heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, which are prominent pharmacophores in drug discovery. mdpi.comijper.org The general strategy involves converting the carboxylic acid into a key intermediate, such as a carbohydrazide (B1668358), which then undergoes cyclization.
1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically begins with the esterification of the parent carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield the corresponding carbohydrazide (also known as a hydrazide). nih.govnih.gov For example, 4-chloro-2-phenoxybenzohydrazide can be prepared from the corresponding ester. nih.gov This hydrazide intermediate can then be cyclized through various routes. Reaction with an aldehyde followed by oxidative cyclization, or direct cyclization with reagents like carbon disulfide or cyanogen (B1215507) bromide, can yield the 1,3,4-oxadiazole (B1194373) ring system. nih.govbrieflands.com For instance, reacting a carbohydrazide with carbon disulfide in the presence of potassium hydroxide leads to a 1,3,4-oxadiazole-thione derivative. nih.govbrieflands.com
1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound has been demonstrated effectively. nih.govbrieflands.com The process starts with the conversion of the carboxylic acid to its acid chloride using thionyl chloride. nih.govbrieflands.com This activated intermediate is then reacted with aminoguanidine (B1677879) hydrogen carbonate. The subsequent base-mediated cyclization, often achieved by heating with an aqueous sodium hydroxide solution, affords the 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivative. nih.govbrieflands.com
| Target Heterocycle | Key Intermediate | Key Reaction Steps | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole | Carbohydrazide | 1. Esterification of acid. 2. Reaction of ester with hydrazine hydrate. 3. Cyclization (e.g., with CS2/KOH or RCOCl). | nih.govnih.gov |
| 1,2,4-Triazole | Acid Chloride | 1. Reaction of acid with thionyl chloride. 2. Addition of aminoguanidine. 3. Base-catalyzed cyclization (e.g., NaOH). | nih.govbrieflands.com |
Beyond derivatization of the carboxylic acid, the this compound skeleton allows for various functional group interconversions (FGIs). These reactions modify the core structure to introduce new reactive handles or to fine-tune electronic and steric properties. solubilityofthings.com
Reduction of the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). imperial.ac.uk This introduces a new point for further derivatization, such as ether or ester formation.
Reactions at the Chloro-Substituent: The chlorine atom on the benzoic acid ring is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups elsewhere on the ring. evitachem.com This allows for the introduction of other functionalities, such as amino or alkoxy groups.
Electrophilic Aromatic Substitution: The two aromatic rings can undergo electrophilic substitution reactions like nitration or halogenation. solubilityofthings.com For instance, phenoxybenzoic acids can be nitrated using a mixture of nitric and sulfuric acids, which can be followed by esterification, or vice versa. google.com The position of substitution will be directed by the existing activating (phenoxy) and deactivating (carboxyl, chloro) groups.
Modification of Other Substituents: If the phenoxy group or the benzoic acid ring contains other functional groups, these can also be interconverted. For example, a sulfonyl group on a related phenoxybenzoic acid has been shown to be reducible under specific conditions. evitachem.com
These interconversions significantly expand the chemical space accessible from the this compound starting material, enabling the creation of a diverse library of compounds for various applications.
Impact of Substituent Modifications on Molecular Properties
The chemical and physical properties of this compound analogues, such as their electronic character, lipophilicity, and steric profile, are heavily influenced by the nature and position of various substituents. These modifications are key to tuning the molecule's interaction with its biological target.
The presence, type, and position of halogen atoms on the aromatic rings of this compound derivatives can significantly alter their biological activity by affecting binding affinity and selectivity for molecular targets. Halogens like chlorine and fluorine enhance the electronic and steric properties of the compound, which in turn influences its reactivity and biological interactions.
For instance, in studies of 2-phenoxybenzamide (B1622244) derivatives, the replacement of a 2-(4-fluorophenoxy) substituent with other groups was investigated to determine the influence on antiplasmodial activity. mdpi.comresearchgate.net The data suggests that specific halogenation patterns are crucial for potency. The activity of these compounds was found to be dependent on the substitution pattern of the anilino partial structure and the diaryl ether part of the molecule. mdpi.comresearchgate.net In one series of benzanilides, replacing the 2-(4-fluorophenoxy) substituent of lead compounds with a 2-(4-acetamidophenoxy) group resulted in derivatives that were among the least active, highlighting the importance of the fluoro-phenoxy moiety for activity. mdpi.com
Furthermore, the position of the halogen substituent is critical. Analogues such as 2-Chloro-4-(2-fluorophenyl)benzoic acid and 2-Chloro-4-(3-fluorophenyl)benzoic acid serve as intermediates in the synthesis of other active compounds, indicating that the placement of the fluorine atom dictates the subsequent synthetic possibilities and final biological profile. The introduction of electron-withdrawing groups, which can include halogens like fluorine, is a known strategy to increase the electrophilicity of a molecule, potentially enhancing its biological activity.
Table 1: Comparison of Halogenated 2-Phenoxybenzoic Acid Analogues and Their Activity
| Compound/Analogue Type | Key Substituent(s) | Observed Impact on Activity/Properties | Reference(s) |
| 2-Phenoxybenzamides | 2-(4-fluorophenoxy) | Crucial for high antiplasmodial activity. Replacement often leads to decreased potency. | mdpi.com, researchgate.net, mdpi.com |
| 3-Fluoro benzanilide (B160483) analogue | 3-fluoro | Showed less antiplasmodial activity compared to the 3-trifluoromethyl analogue. | mdpi.com |
| 2-Chloro-4-(fluorophenyl)benzoic acids | 2-F, 3-F, or 4-F on the phenyl ring | Serve as key intermediates; the position of the fluorine atom influences synthetic pathways and potential applications. |
The introduction of methylsulfonyl (methanesulfonyl) and trifluoroethoxy groups onto the 2-chloro-benzoic acid scaffold creates derivatives with distinct physicochemical properties that significantly affect their biological function. A key example is 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, an intermediate in the synthesis of the herbicide tembotrione.
The methylsulfonyl group, being a strong electron-withdrawing group, can influence the electronic distribution of the molecule and participate in interactions like hydrogen bonding, which can be critical for target binding. evitachem.com The trifluoroethoxy moiety has a pronounced effect on lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids). Modifying the length of the trifluoroethoxy chain is a strategy used to balance lipophilicity (LogP) and target binding, which is a crucial aspect of optimizing a molecule's pharmacokinetic and pharmacodynamic profile. The presence of these groups is integral to the mechanism of action for herbicides derived from this structure, which often involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.
Table 2: Influence of Methylsulfonyl and Trifluoroethoxy Groups
| Compound Name | Key Functional Groups | Role/Effect | Reference(s) |
| 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid | Chloro, Methylsulfonyl, Trifluoroethoxymethyl | Serves as an intermediate for the herbicide tembotrione. The groups are crucial for its inhibitory action on the HPPD enzyme. | , europa.eu |
| 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid | Chloro, Methylsulfonyl | The methylsulfonyl and chloro groups contribute to its chemical properties and biological activities in agrochemical and medicinal contexts. | evitachem.com |
| Analogues with modified trifluoroethoxy chains | Trifluoroethoxy | Modification of this chain is used to balance lipophilicity and target binding affinity. |
Conformational Analysis and Steric Hindrance in Derivative Design
The three-dimensional shape (conformation) of a molecule and the spatial arrangement of its substituents are critical determinants of its ability to bind to a biological target. In the design of this compound derivatives, conformational analysis and the consideration of steric hindrance are vital for predicting and achieving desired activity.
Research on novel derivatives of 4-chloro-2-phenoxybenzoic acid that act as ligands for the GABA-A/benzodiazepine (B76468) receptor complex highlights the importance of conformation. nih.gov Conformational analysis was performed to compare the designed structures with the known drug diazepam. nih.gov The superimposition of the most potent synthesized analogue with diazepam revealed that key pharmacophoric elements, including aromatic rings and proton-accepting groups, aligned well, suggesting a similar binding mode. nih.gov This alignment is only possible if the molecule can adopt the correct low-energy conformation.
Similarly, in studies of other 2-phenoxybenzoic acid derivatives, the concept of an "active structural conformation" has been identified. researchgate.net An energetically favorable conformer was found to be the active form, a status attributed to reduced steric hindrance. researchgate.net This implies that bulky substituents, if improperly placed, can clash with the target's binding site, preventing optimal interaction and reducing or abolishing biological activity. Therefore, modifications to the parent structure must be carefully planned to avoid introducing unfavorable steric interactions and to ensure the molecule can maintain the necessary conformation for binding. researchgate.net
Rational Design Principles for Modulating Biological Activities of Derivatives
Rational design combines the principles of SAR, conformational analysis, and an understanding of the target's structure to create new molecules with improved or specific biological activities. For derivatives of this compound, this approach has been applied to develop novel therapeutic and agricultural agents.
Key principles derived from SAR studies include:
Targeted Substituent Placement: The effects of substituents are highly position-dependent. For instance, structure-activity relationship studies have shown that a phenol moiety at the 4-position of a central pyridine ring in related complex structures plays an important role in dual topoisomerase inhibitory activity. nih.gov
Balancing Physicochemical Properties: Modifications aim to optimize properties like lipophilicity and electronic character. The use of trifluoroethoxy groups to modulate lipophilicity is a prime example of rationally tuning a molecule's properties to improve its profile.
Conformational Constraint: Introducing conformational rigidity can lock a molecule into its bioactive conformation, potentially increasing its potency and selectivity. The design of constrained benzofuro[3,2-b]pyridines is an application of this principle. nih.gov
Molecular Simplification and Hybridization: Strategies such as molecular simplification can identify the essential pharmacophoric elements, while creating hybrid molecules can combine features from different active compounds to generate novel activity. researchgate.net
By applying these principles, researchers can move beyond random screening and intelligently design derivatives of this compound with a higher probability of success for a specific biological application. researchgate.netnih.gov
Mechanistic Investigations of Phenoxybenzoic Acid Derivatives in Biological Systems
Enzyme Inhibition Studies of Relevant Analogues
The biological activity of phenoxybenzoic acid derivatives is frequently attributed to their ability to inhibit specific enzymes. This inhibition can disrupt critical metabolic pathways in target organisms.
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a crucial enzyme in the catabolic pathway of tyrosine. scbt.com It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of essential molecules like plastoquinones and tocopherols (Vitamin E). scbt.comresearchgate.net Inhibition of HPPD disrupts the production of these vital compounds, leading to metabolic imbalances. In plants, this interference with plastoquinone synthesis, which is necessary for photosynthesis and carotenoid biosynthesis, results in characteristic bleaching of new tissues, stunted growth, and eventual death. scbt.comresearchgate.net
HPPD inhibitors are structurally diverse but often work by targeting the enzyme's active site, which contains a crucial iron ion for catalytic activity. scbt.com Many inhibitors chelate this iron ion, blocking the enzyme's function. scbt.com The development of HPPD inhibitors, such as triketones, has been a significant focus in the creation of herbicides. nih.gov Research into aryloxyacetic acid derivatives has also shown promising herbicidal performance through HPPD inhibition. researchgate.net The study of these inhibitors is not limited to herbicidal applications; for instance, the triketone nitisinone is used to treat the human genetic disorder type I tyrosinemia. nih.gov
Inhibition of Protoporphyrinogen Oxidase (PPO)
Protoporphyrinogen oxidase (PPO) is another key enzyme that serves as a target for various chemical compounds, including some phenoxybenzoic acid analogues. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor to both chlorophyll in plants and heme in animals. mdpi.com Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. uni.lu This accumulated substrate is then oxidized to protoporphyrin IX by non-enzymatic means. uni.lu In the presence of light, protoporphyrin IX generates a high level of reactive oxygen species (ROS), which causes rapid peroxidation of lipids and proteins, leading to the loss of cell membrane integrity and ultimately cell death. uni.luawsjournal.org
A variety of compounds with diphenyl ether scaffolds, which are structurally related to phenoxybenzoic acids, have been synthesized and shown to be effective PPO inhibitors. uni.luresearchgate.net For example, a study on novel phenoxypyridine compounds, which share a similar structural motif, demonstrated potent PPO inhibitory activity, with IC50 values against corn PPO ranging from 0.032 to 3.245 mg/L. uni.luresearchgate.net The binding of these inhibitors to the PPO active site often involves interactions such as π-π stacking with key amino acid residues like PHE-392. uni.luresearchgate.net While many PPO inhibitors are developed as herbicides, there is also research into their effects on human PPO (hPPO), which is relevant for understanding potential toxicities and for therapeutic applications, such as in anticancer agent development. mdpi.com
Receptor Binding Profiling of Derivatized Structures (e.g., Benzodiazepine (B76468) Receptors)
The interaction of small molecules with protein receptors is a fundamental mechanism of action for many biologically active compounds. While direct binding studies of 2-Chloro-4-phenoxybenzoic acid to benzodiazepine receptors are not extensively documented in the provided results, the broader class of compounds and related structures show varied receptor interactions.
Benzodiazepines themselves act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system. genesispub.orgmdpi.com They bind to a specific site at the interface between α and γ subunits of the receptor, enhancing the effect of the neurotransmitter GABA. nih.govnih.gov This potentiation of GABAergic signaling is the basis for their clinical use. nih.gov
Interactions with General Biological Targets (Enzymes, Receptors)
The phenoxybenzoic acid scaffold is a versatile chemical structure found in a wide array of biologically active molecules, indicating its capacity to interact with numerous biological targets. The specific substitutions on the phenyl rings and the nature of the linkage significantly influence the target specificity and activity.
As discussed, a primary mode of action for many phenoxybenzoic acid analogues is enzyme inhibition. They are well-established inhibitors of enzymes in critical plant biochemical pathways, such as HPPD and PPO, which forms the basis for their use as herbicides. scbt.comuni.lu The inhibition mechanism often involves direct interaction with the enzyme's active site. scbt.comuni.lu
In addition to enzyme inhibition, these derivatives can interact with various receptors. Studies have shown that modifications of the phenoxyalkyl acid structure can yield potent ligands for G-protein coupled receptors like the histamine H3 receptor and the endothelin receptor. mdpi.comnih.gov The interaction of fipronil, an insecticide, involves blocking γ-aminobutyric acid (GABA)-gated chloride channels. mdpi.com Furthermore, 3-Phenoxybenzoic acid itself is a known metabolite of pyrethroid insecticides, highlighting the interaction of this chemical class with biological systems and their metabolic pathways. nih.gov
The potential for interaction extends to other receptor systems as well. For example, phenoxybenzamine has been shown to inactivate GABA receptors, which in turn affects benzodiazepine binding. dntb.gov.ua The broad spectrum of activity seen across different phenoxybenzoic acid derivatives underscores the importance of the core structure in molecular recognition by diverse biological macromolecules, including both enzymes and receptors.
Computational and Theoretical Chemistry of 2 Chloro 4 Phenoxybenzoic Acid
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for exploring the three-dimensional structure and dynamic behavior of molecules. These methods are crucial for understanding how 2-chloro-4-phenoxybenzoic acid might adopt different shapes and interact with biological systems.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target.
Conceptually, docking studies for this compound would involve placing the molecule into the binding site of a target protein. The process calculates a "docking score," which estimates the binding affinity based on intermolecular forces like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov
While specific docking studies on this compound are not widely published, research on related structures provides a clear blueprint. For example, derivatives of 3-phenoxybenzoic acid have been designed and docked as potential inhibitors of the VEGFR-2 tyrosine kinase, a target in cancer therapy. researchgate.net Similarly, derivatives of 2-chloro-4-nitrobenzoic acid were studied for their binding to enzymes like α-glucosidase and α-amylase, which are relevant to diabetes. nih.gov
To enhance the reliability of these predictions, molecular dynamics (MD) simulations are often performed on the ligand-protein complex. nih.govresearchgate.net MD simulations model the atomic movements over time, providing insights into the stability of the predicted binding pose and the specific interactions that maintain the complex. nih.govresearchgate.net
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to compute the electronic structure and properties of molecules with high accuracy.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a range of applications.
DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map. These outputs are critical for understanding a molecule's reactivity. For instance, regions of negative electrostatic potential are susceptible to electrophilic attack.
Studies on the continuous flow nitration of the related compound 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid have utilized DFT to model reaction kinetics and understand the mechanism based on the theory of nitronium ion (NO₂⁺) attack. researchgate.net Such calculations can determine activation energies and pre-exponential factors, which are essential for optimizing reaction conditions to improve conversion and selectivity. researchgate.net
Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. Methods like DFT can be used to calculate the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts for nuclear magnetic resonance (NMR) spectra. nih.gov
For example, in the structural elucidation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, calculated IR spectra showed characteristic stretching frequencies for N-H, C=O, and SO₂ groups, while calculated ¹H and ¹³C NMR spectra helped assign signals for aromatic protons and other specific carbons. nih.gov Although experimental spectra for this compound are available from commercial suppliers, computational predictions provide a theoretical basis for assignment and interpretation. nih.govsigmaaldrich.com
Crystallographic Studies
X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, extensive data exists for the closely related compound 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid , which serves as an excellent model for the expected structural features. nih.govresearchgate.netiucr.org
Analysis of this related molecule reveals that it crystallizes in the triclinic space group P-1. researchgate.netiucr.org A hallmark of carboxylic acid crystal structures is the formation of hydrogen-bonded dimers. In this case, two molecules are linked via strong O—H···O hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric dimer. nih.govresearchgate.net
The detailed parameters from the crystallographic study of this analog provide a strong predictive framework for the solid-state structure of this compound.
| Table 1: Crystallographic Data for 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic Acid nih.govresearchgate.net | |
|---|---|
| Parameter | Value |
| Chemical Formula | C₁₄H₈ClF₃O₃ |
| Formula Weight | 316.66 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3390 (15) |
| b (Å) | 7.6880 (15) |
| c (Å) | 24.113 (5) |
| α (°) | 90.54 (3) |
| β (°) | 92.18 (3) |
| γ (°) | 94.23 (3) |
| Volume (ų) | 1355.7 (5) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 293 |
| Dihedral Angle 1 (°) | 80.7 (1) |
| Dihedral Angle 2 (°) | 68.7 (1) |
Environmental Degradation and Fate of Phenoxybenzoic Acid Structures
Photodegradation Pathways and Mechanisms
Photodegradation, the breakdown of compounds by light, is a critical process in the environmental attenuation of phenoxybenzoic acid structures. Studies on related compounds indicate that 2-Chloro-4-phenoxybenzoic acid is likely susceptible to photodegradation through several mechanisms. The process can be influenced by the medium (water, soil surface) and the presence of photosensitizing substances.
The primary photochemical reactions for similar compounds involve cleavage of the ether linkage, decarboxylation, dehalogenation, and hydroxylation of the aromatic rings. For instance, the photodegradation of the herbicide acifluorfen, which shares a chlorinated phenoxy structure, proceeds through these pathways. ebi.ac.uk Research on 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) revealed that UV irradiation leads to both photoionization and heterolytic cleavage of the C-Cl bond, resulting in hydroxylated and de-chlorinated products. researchgate.net
The presence of photocatalysts like titanium dioxide (TiO₂) can significantly accelerate the degradation of chlorinated phenoxyacetic acids. rsc.org Similarly, iron complexes in natural waters, such as [FeOH]²⁺, can facilitate photodegradation through the generation of reactive oxygen species like hydroxyl radicals. rsc.org It is plausible that similar iron-assisted mechanisms contribute to the breakdown of this compound in sunlit aquatic environments. The photolysis of 3-phenoxybenzoic acid has been shown to occur in water and on solid surfaces, suggesting that this compound would also be susceptible to degradation on soil and plant surfaces. epa.gov
Microbial Biodegradation Processes
Microbial activity is a cornerstone of the environmental breakdown of organic pollutants. The biodegradation of this compound is anticipated to proceed through pathways observed for other phenoxybenzoic and chlorophenoxy acids, primarily involving bacteria and fungi.
Cometabolism by Mixed Microbial Cultures
Cometabolism is a process where a microbe, while growing on a primary substrate, fortuitously degrades another compound (the cosubstrate) without deriving energy or nutrients from it. wikipedia.orgenviro.wiki This is a significant mechanism for the degradation of recalcitrant organic molecules. taylorandfrancis.com For instance, the biodegradation of chlorinated solvents and pesticides often occurs through cometabolic pathways. mdpi.com Mixed microbial cultures, such as those found in soil and activated sludge, have demonstrated the ability to degrade complex organic molecules through cometabolism. mdpi.com
Studies on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that it can be degraded by microbial consortia where different species carry out different steps of the degradation pathway. iastate.edu It is highly probable that mixed microbial communities in soil and water can cometabolize this compound, potentially using naturally occurring aromatic compounds as their primary growth substrates. The presence of a primary substrate can induce the production of non-specific enzymes capable of transforming the chlorinated phenoxybenzoic acid structure.
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Oxidation)
In addition to photodegradation and biodegradation, abiotic chemical reactions can contribute to the transformation of this compound in the environment.
Hydrolysis: This process involves the reaction of a compound with water. While the ether linkage in phenoxybenzoic acids is generally stable to hydrolysis under neutral pH conditions, the rate can be influenced by pH and temperature. For some related compounds, hydrolysis of ester linkages is a key degradation step. mdpi.com For this compound, hydrolysis is less likely to be a primary degradation pathway for the core structure compared to photodegradation and biodegradation. However, it may play a role in the transformation of certain metabolites.
Oxidation: Chemical oxidation can occur in the environment, often mediated by reactive species such as hydroxyl radicals. These can be generated photochemically, as mentioned earlier, or through other chemical processes in soil and water. Oxidation reactions can lead to the hydroxylation of the aromatic rings, cleavage of the ether bond, and ultimately, mineralization of the compound. The oxidation of phenoxytoluenes to phenoxybenzoic acids is an industrial process, highlighting the susceptibility of the phenoxy structure to oxidation. google.com
Identification and Analysis of Environmental Metabolites
The degradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization to carbon dioxide and water. Based on the degradation pathways of similar compounds, several potential metabolites can be predicted.
The initial steps in both microbial and photochemical degradation are likely to involve:
Hydroxylation: The addition of hydroxyl (-OH) groups to either of the aromatic rings. For example, the degradation of 3-PBA by Bacillus sp. strain DG-02 yields 3-(2-hydroxyphenoxy) benzoic acid. plos.org
Ether Bond Cleavage: This would result in the formation of 2-chlorobenzoic acid and 4-phenoxyphenol, or alternatively, 2-chloro-4-hydroxybenzoic acid and phenol (B47542).
Dechlorination: The removal of the chlorine atom, which can occur both biotically and abiotically, would lead to the formation of 4-phenoxybenzoic acid.
Subsequent degradation of these primary metabolites would likely proceed through ring cleavage, leading to the formation of various aliphatic acids that can then enter central metabolic pathways. For example, the degradation of 2,4-D proceeds through 2,4-dichlorophenol (B122985) and then dichlorocatechol, which undergoes ring cleavage. nih.gov
The following table lists potential and identified metabolites from the degradation of related phenoxybenzoic acid structures.
| Parent Compound | Metabolite | Degradation Process | Reference |
| 3-Phenoxybenzoic acid | 3-(2-hydroxyphenoxy) benzoic acid | Microbial | plos.org |
| 3-Phenoxybenzoic acid | Protocatechuate | Microbial | plos.org |
| 3-Phenoxybenzoic acid | Phenol | Microbial | plos.org |
| 2,4-Dichlorophenoxyacetic acid | 2,4-Dichlorophenol | Microbial | nih.gov |
| 2,4-Dichlorophenoxyacetic acid | Dichlorocatechol | Microbial | nih.gov |
| Acifluorfen | 2-chloro-4-(trifluoromethyl)phenol | Photochemical | ebi.ac.uk |
| This compound | 2,4-dihydroxybenzoic acid | Predicted Microbial | smolecule.com |
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for the identification and quantification of these metabolites in environmental samples. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Mass Spectrometry Techniques (LC-MS, GC-MS) for Structure Elucidation and Purity Assessment
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of 2-Chloro-4-phenoxybenzoic acid. When coupled with chromatographic methods like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it provides a powerful tool for analyzing the compound within complex mixtures, assessing its purity, and identifying potential by-products from its synthesis.
In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation, providing structural clues. The molecular ion peak [M]⁺ would correspond to its molecular weight. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the chlorine atom (-Cl), and cleavage of the ether bond. While specific mass spectral data for this compound is not widely published, data for the isomeric compound 4-Chloro-2-phenoxybenzoic acid shows a molecular ion peak (M⁺) at m/z 248.0. nih.gov Its fragmentation pattern includes major peaks at m/z 154.9 and 156.8, likely corresponding to the chlorobenzoic acid fragment, and a peak at m/z 94, corresponding to a phenol (B47542) fragment. nih.gov A similar fragmentation pattern would be anticipated for this compound.
LC-MS/MS is particularly useful for detecting and quantifying phenoxybenzoic acid derivatives in various matrices. epa.govepa.gov For instance, methods developed for the analysis of 3-Phenoxybenzoic acid (PBA) , a common metabolite of pyrethroid insecticides, utilize electrospray ionization (ESI) in negative mode, which is well-suited for acidic compounds. epa.govlcms.czmdpi.com In this mode, the deprotonated molecule [M-H]⁻ is observed. For this compound, this would correspond to an m/z of 247.0. Subsequent MS/MS fragmentation of this precursor ion would yield specific product ions for use in quantification and confirmation. epa.gov
GC-MS is also a viable technique, particularly after derivatization of the carboxylic acid group to a more volatile ester, such as a methyl or pentafluorobenzyl (PFB) ester. nih.govnih.gov This derivatization improves chromatographic performance and allows for sensitive detection. GC-MS analysis of related compounds has been used to identify degradation products and metabolites in environmental and biological samples. researchgate.netscielo.br
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Technique | Ion/Fragment | Predicted m/z | Description |
|---|---|---|---|
| GC-MS (EI) | [M]⁺ | 248.0/250.0 | Molecular ion (showing isotopic pattern for one Cl atom) |
| GC-MS (EI) | [M-COOH]⁺ | 203.0/205.0 | Loss of the carboxylic acid group |
| GC-MS (EI) | [C₇H₄ClO]⁺ | 139.0/141.0 | Fragment corresponding to chlorobenzoyl cation |
| GC-MS (EI) | [C₆H₅O]⁺ | 93.0 | Phenoxy fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum, distinct signals are expected for the protons on the two aromatic rings and the acidic proton of the carboxyl group. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm). The protons on the substituted benzoic acid ring will exhibit a specific splitting pattern based on their positions relative to the chloro, phenoxy, and carboxyl groups. The proton at C5, situated between the phenoxy and carboxyl groups, is expected to be a doublet, while the proton at C3 will be a doublet of doublets, and the proton at C6 will be a doublet. The five protons of the unsubstituted phenoxy group will appear as a set of multiplets in the typical aromatic region (around 7.0-7.5 ppm).
The ¹³C NMR spectrum will show 13 distinct signals for the carbon atoms, unless there is accidental overlap. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The carbon atoms directly attached to the electronegative oxygen and chlorine atoms (C4, C2, and the ipso-carbon of the phenoxy ether linkage) will also be significantly downfield. Spectral data for the related compound 4-Fluoro-2-phenoxybenzoic acid shows the carboxylic carbon at δ 166.0 ppm and the aromatic carbons in the range of δ 108.2 to 157.5 ppm. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a suitable solvent (e.g., DMSO-d₆)
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| -COOH | >10 (broad s) | ~166 |
| C1 | - | ~121 |
| C2 | - | ~132 |
| C3 | Doublet of doublets | ~118 |
| C4 | - | ~158 |
| C5 | Doublet | ~125 |
| C6 | Doublet | ~134 |
| C1' | - | ~156 |
| C2'/C6' | Multiplet | ~120 |
| C3'/C5' | Multiplet | ~130 |
Note: Predicted values are based on data from analogous compounds like 4-Fluoro-2-phenoxybenzoic acid and general principles of NMR spectroscopy. Actual values may vary. rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The most prominent features in the IR spectrum of this compound will be associated with the carboxylic acid and the aromatic ether linkage. The O-H stretch of the carboxylic acid group appears as a very broad band in the region of 3300-2500 cm⁻¹, a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids. libretexts.org The carbonyl (C=O) stretching vibration will give rise to a strong, sharp absorption band around 1700 cm⁻¹. For the related isomer 4-Chloro-2-phenoxybenzoic acid , this peak is observed at 1702 cm⁻¹. nih.gov
Other important absorptions include the C-O stretch of the carboxylic acid and the aryl ether, which are expected between 1320 cm⁻¹ and 1210 cm⁻¹. libretexts.org The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the in-ring C=C stretching vibrations cause several bands in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carbonyl | C=O Stretch | ~1700 | Sharp, Strong |
| Aromatic Rings | C=C Stretch | 1450-1600 | Medium |
| Aryl Ether & Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |
Data compiled from general IR tables and spectra of related compounds. nih.govlibretexts.org
Chromatographic Methods (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is an essential tool for the analysis of this compound. It is widely used to monitor the progress of its synthesis, assess the purity of the final product, and for purification purposes. epa.govsoton.ac.uk
For analytical purposes, reversed-phase HPLC is the most common method. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like phosphoric acid or formic acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). epa.govspkx.net.cn Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule provide strong chromophores. The retention time of the compound is a key parameter for its identification and quantification. For example, methods developed for 3-Phenoxybenzoic acid use a C18 column with an acetonitrile/water mobile phase and UV detection at around 210 nm. spkx.net.cn
HPLC is invaluable for monitoring the reaction that synthesizes this compound, for instance, in an Ullmann condensation reaction. By taking aliquots from the reaction mixture over time and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. soton.ac.uk Furthermore, preparative HPLC can be used to purify the compound from unreacted starting materials and any side-products, yielding a high-purity sample for further use.
Table 4: Typical HPLC Conditions for Analysis of Phenoxybenzoic Acids
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic or Phosphoric Acid) |
| Flow Rate | 0.7 - 1.0 mL/min |
| Detection | UV at ~210 nm or ~254 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Conditions are based on published methods for related phenoxybenzoic acids. mdpi.comspkx.net.cn
Future Directions and Emerging Research Avenues for 2 Chloro 4 Phenoxybenzoic Acid
Development of Novel Synthetic Methodologies for Sustainable Production
The industrial synthesis of 2-Chloro-4-phenoxybenzoic acid and related compounds traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its production hinges on the adoption of green chemistry principles to create more sustainable and efficient synthetic routes. Emerging research focuses on several promising strategies, including phase-transfer catalysis, the use of recyclable reagents, and the implementation of continuous flow systems.
Phase-transfer catalysis, for instance, has shown success in the synthesis of similar structures like 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid, achieving yields of over 96% while shortening reaction times and simplifying product separation. google.com This method, which utilizes a catalyst (e.g., a crown ether) to facilitate the reaction between reactants in different phases, reduces environmental pollution and has broad industrial application prospects. google.com Another green approach involves replacing harsh oxidants like potassium permanganate (B83412) with more environmentally benign alternatives. For example, a method for synthesizing 2-chloro-4-fluorobenzoic acid uses nitric acid as the oxidant in the presence of oxygen; this allows the nitric acid to be recycled and minimizes the generation of high-salt wastewater and other waste products. google.com The integration of microreactors and continuous flow technology also represents a significant step forward, offering excellent heat and mass transfer, which can increase reaction conversion and selectivity while improving safety and efficiency. researchgate.net
Table 1: Comparison of Sustainable Synthetic Methodologies
| Methodology | Key Features | Advantages | Relevant Findings/Examples |
|---|---|---|---|
| Phase-Transfer Catalysis | Uses a catalyst (e.g., crown ether) to enable reactions between immiscible reactants. | High yields, shorter reaction times, easier product separation, low environmental pollution. google.com | Synthesis of 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid achieved >96% yield. google.com |
| Recyclable Oxidants | Replaces traditional, wasteful oxidants with recyclable alternatives like nitric acid with oxygen. | Reduces waste (especially high-salt wastewater), lowers production costs, allows for reuse of reagents. google.com | Applied in the synthesis of 2-chloro-4-fluorobenzoic acid, enabling nitric acid to be recycled. google.com |
| Continuous Flow Microreactors | Reactions are performed continuously in small, automated reactors. | Superior heat/mass transfer, improved safety, higher conversion and selectivity, high space-time yield. researchgate.net | Used for the nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid, achieving high conversion and selectivity. researchgate.net |
Exploration of Undiscovered Biological Research Applications for Derivatives
The this compound scaffold is a versatile platform for developing new therapeutic agents. By modifying the core structure, researchers are uncovering a wide range of biological activities, suggesting a future where its derivatives could be applied to treat various diseases. Current research has identified promising anticonvulsant, antimicrobial, analgesic, and antiplasmodial properties in newly synthesized analogues. researchgate.netnih.govmdpi.combibliomed.org
A significant area of exploration is in the field of neurology. Several studies have focused on designing and synthesizing derivatives that act as anticonvulsant agents. By incorporating pharmacophores like the 4-thiazolidinone (B1220212) ring, researchers have created compounds with considerable activity in preclinical models of epilepsy. nih.gov Other modifications, such as the creation of 1,3,4-oxadiazole (B1194373) derivatives, have yielded compounds with high affinity for benzodiazepine (B76468) receptors, indicating their potential as novel treatments for seizures. nih.gov Beyond neurology, derivatives are being investigated for infectious diseases. Phenoxy hydrazide analogues have demonstrated notable in-vitro antibacterial and antifungal activity, suggesting a path toward developing new antimicrobial drugs to combat resistant pathogens. bibliomed.org Furthermore, certain 2-phenoxybenzamide (B1622244) derivatives have shown sub-micromolar antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, highlighting a potential new avenue for antimalarial drug discovery. mdpi.comresearchgate.net
Table 2: Emerging Biological Activities of this compound Derivatives
| Derivative Class | Target Application | Key Research Finding | Source |
|---|---|---|---|
| 4-Thiazolidinone Derivatives | Anticonvulsant | New compounds showed considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced convulsion tests. nih.gov | nih.gov |
| 1,3,4-Oxadiazole Derivatives | Anticonvulsant (Benzodiazepine Receptor Ligands) | Novel compounds demonstrated high affinity for benzodiazepine receptors, with some showing potent activity. nih.gov | nih.gov |
| Phenoxy Hydrazide Analogs | Antimicrobial | Derivatives with multiple halogen substitutions showed good inhibition against pathogenic bacteria and fungi. bibliomed.org | bibliomed.org |
| 2-Phenoxybenzamides | Antiplasmodial (Malaria) | Analogues with bulky, non-polar substituents showed sub-micromolar activity against P. falciparum with good selectivity. mdpi.com | mdpi.com |
| 2-Phenoxybenzoic Acid Hydrazides | Analgesic | Several synthesized compounds were found to be significantly more potent than mefenamic acid and diclofenac (B195802) in pain models. researchgate.net | researchgate.net |
Integration of Advanced Computational Methods in Compound Design
The design and discovery of new derivatives of this compound are being accelerated by the integration of advanced computational methods. In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies allow researchers to predict the biological activity and pharmacokinetic properties of novel compounds before they are synthesized. This rational design approach saves time and resources while increasing the probability of identifying potent and selective drug candidates.
Molecular docking, for example, is used to predict how a designed molecule will bind to a specific biological target, such as an enzyme or receptor. This was effectively used in the development of phenoxyphenyl-1,3,4-oxadiazole hybrids as potential anticonvulsants, where docking studies helped to rationalize the observed biological activity. nih.gov In the design of antimicrobial agents, in-silico studies have been used to confirm structure-activity relationships suggested by in-vitro tests. bibliomed.org Beyond docking, methods like Density Functional Theory (DFT) can predict electronic properties that influence a molecule's reactivity, while MD simulations can assess the stability of a compound within its biological target. These computational tools are becoming indispensable for optimizing lead compounds, improving their efficacy, and tailoring their properties for specific therapeutic applications.
Comprehensive Environmental Impact Modeling and Remediation Strategies
As with many industrially relevant chemicals, particularly those related to agrochemicals, understanding the environmental fate of this compound and its transformation products is crucial. Future research is focused on developing comprehensive environmental models to predict its persistence, mobility, and potential ecotoxicity. whiterose.ac.ukresearchgate.net Such models are essential for conducting thorough risk assessments and for prioritizing transformation products that may pose a concern to ecosystems or drinking water supplies. whiterose.ac.ukresearchgate.net
Alongside modeling, a key research avenue is the development of effective and sustainable remediation strategies for contaminated soil and water. Bioremediation, which uses microorganisms to degrade hazardous substances into less toxic forms, is a particularly promising approach. inscr.co.innih.gov Research has shown that microbial consortia can be more effective than single strains at breaking down complex pollutants. inscr.co.in Strategies to enhance this natural process include bioaugmentation, where specific, highly efficient microbial strains are introduced to a contaminated site, and biostimulation, which involves adding nutrients to encourage the growth of indigenous degrading microbes. medcraveonline.comresearchgate.net Studies have identified specific bacterial genera, such as Pseudomonas and Sphingomonas, that are capable of degrading pesticides and their metabolites, including the related compound 3-phenoxybenzoic acid, demonstrating the potential for targeted biological cleanup methods. researchgate.netfrontiersin.orgresearchgate.net
Q & A
Q. What are the standard synthetic routes for 2-Chloro-4-phenoxybenzoic acid, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves sulfonation and halogenation steps. For example, the potassium salt of 2-chloro-4-sulfobenzoic acid can react with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. Key parameters include:
- Catalyst : 0.5 mmol DMF per 10 mmol substrate .
- Temperature : Reflux conditions under inert atmosphere.
- Purification : Recrystallization or column chromatography.
Optimization may involve adjusting stoichiometry (e.g., excess SOCl₂ for complete conversion) and monitoring reaction progress via TLC or HPLC.
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- NMR : Confirm substitution patterns (e.g., aromatic protons, chlorine position). Use - and -NMR with deuterated solvents like DMSO-d₆.
- IR : Identify functional groups (e.g., carboxylic acid O–H stretch at ~2500–3000 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., ESI-MS for intact molecular ion peaks).
Cross-validation with X-ray crystallography (e.g., SHELXL refinement) is recommended for structural ambiguity .
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Impervious gloves, sealed goggles, and lab coats.
- Engineering Controls : Fume hoods for airborne hazard mitigation .
- Decontamination : Immediate washing of exposed skin with soap/water; eye wash stations must be accessible .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste.
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. IR) when characterizing derivatives of this compound?
Methodological Answer:
- Step 1 : Re-run spectra under standardized conditions (e.g., solvent purity, instrument calibration).
- Step 2 : Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals .
- Step 3 : Compare experimental IR data with computational predictions (e.g., DFT calculations for vibrational modes).
- Step 4 : Validate via single-crystal X-ray diffraction (e.g., SHELX refinement for unambiguous structural assignment) .
Q. What strategies are effective in mitigating crystallographic disorder during X-ray structure determination of halogenated benzoic acids?
Methodological Answer:
- Crystal Growth : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal quality.
- Refinement : Use SHELXL’s PART and SUMP instructions to model disorder .
- Validation : Check ADPs (Atomic Displacement Parameters) and residual density maps. For severe cases, consider low-temperature data collection (100 K) to reduce thermal motion artifacts.
Q. How can researchers validate the purity of this compound for use as a reference standard in analytical chemistry?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Acceptable purity: ≥98% (area normalization).
- Elemental Analysis : Match experimental C/H/Cl/O percentages to theoretical values (e.g., C: 56.2%, H: 3.2%, Cl: 11.8%) .
- Thermogravimetric Analysis (TGA) : Confirm absence of solvent/moisture (weight loss <1% below 150°C).
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points in synthesized batches?
Methodological Answer:
- Potential Causes : Impurities, polymorphism, or incomplete drying.
- Troubleshooting :
- Recrystallize from a different solvent (e.g., switch ethyl acetate to toluene).
- Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions.
- Analyze via PXRD to identify crystalline phases .
Q. What experimental approaches can clarify unexpected byproduct formation during sulfonation reactions?
Methodological Answer:
- In Situ Monitoring : Use FT-IR to track intermediate species (e.g., sulfonic acid formation).
- Quench Studies : Halt reaction at intervals and analyze aliquots via LC-MS.
- Computational Modeling : Simulate reaction pathways (e.g., DFT for energy barriers) to identify side reactions .
Tables for Key Data
Q. Table 1. Comparison of Characterization Techniques
| Technique | Key Information Obtained | Limitations |
|---|---|---|
| -NMR | Aromatic substitution pattern | Overlapping peaks in crowded regions |
| X-ray Diffraction | Absolute stereochemistry | Requires high-quality crystals |
| ESI-MS | Molecular ion confirmation | Fragmentation may obscure parent ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
